1-(3,4-Diaminobenzyl)-4-methylpiperazine

Description

Properties

Molecular Formula |

C12H20N4 |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

4-[(4-methylpiperazin-1-yl)methyl]benzene-1,2-diamine |

InChI |

InChI=1S/C12H20N4/c1-15-4-6-16(7-5-15)9-10-2-3-11(13)12(14)8-10/h2-3,8H,4-7,9,13-14H2,1H3 |

InChI Key |

RWAHRANCIYWRPG-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=C(C=C2)N)N |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

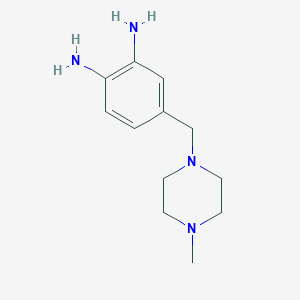

1-(3,4-Diaminobenzyl)-4-methylpiperazine is characterized by its unique structure, which includes a piperazine ring substituted with a benzyl group containing two amino groups at the 3 and 4 positions. This structural configuration contributes to its reactivity and biological activity.

- Molecular Formula : C12H18N4

- Molecular Weight : 218.30 g/mol

Antitumor Activity

Research has demonstrated that derivatives of this compound exhibit significant antitumor properties. A study highlighted that compounds with similar structures showed efficacy against various cancer cell lines, suggesting that this compound might also possess similar activities.

- Case Study : A derivative of this compound was tested against human breast cancer cells (MCF-7) and showed a dose-dependent decrease in cell viability, indicating potential for further development as an anticancer agent .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies indicate that piperazine derivatives can exhibit activity against a range of bacterial strains.

- Table 1: Antimicrobial Activity of Piperazine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | E. coli | 15 µg/mL |

| B | S. aureus | 10 µg/mL |

| C | P. aeruginosa | 20 µg/mL |

This table illustrates the potential of piperazine derivatives in combating bacterial infections, suggesting that this compound may share these properties.

Neuropharmacological Effects

Compounds similar to this compound have been studied for their effects on the central nervous system. Some derivatives have shown promise as anxiolytics and antidepressants.

- Case Study : An analog of this compound was evaluated for its anxiolytic effects in animal models, demonstrating a significant reduction in anxiety-like behaviors compared to controls .

Synthetic Applications

This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its ability to undergo further chemical transformations makes it a valuable precursor in drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological activity of piperazine derivatives is highly sensitive to substituent modifications. Below is a detailed comparison of 1-(3,4-Diaminobenzyl)-4-methylpiperazine with key analogs:

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Key Structural and Functional Insights

Substituent Effects on Receptor Selectivity: Halogenation: The 3,4-dichlorophenyl group in BD1063 and BD1047 enhances sigma-1 receptor affinity due to hydrophobic interactions and steric fit . Positional Isomerism: Compound 7o (2,4-dichlorophenyl) vs. 7p (3,5-dichlorophenyl) () demonstrates that chlorine substituent positions significantly influence dopamine D3 vs. D2 receptor selectivity.

Pharmacological Profiles: Sigma-1 Antagonists: BD1063’s high sigma-1 selectivity (100-fold over sigma-2) makes it a tool compound for studying addiction and neuroprotection . The diaminobenzyl analog’s hypothetical sigma-1 affinity could differ due to altered electronic properties. Enzyme Inhibitors: Chlorobenzyl derivatives () inhibit cytochrome P450 2A13, suggesting that electron-withdrawing groups enhance enzyme interaction.

Therapeutic Applications :

Q & A

Q. What methodologies address conflicting data on CYP enzyme inhibition by piperazine-based compounds?

- Methodological Answer : Standardize assays using human liver microsomes and probe substrates (e.g., dextromethorphan for CYP2D6). Compare IC₅₀ values under identical conditions (pH 7.4, 37°C). Molecular dynamics simulations (AMBER) model inhibitor-enzyme interactions to identify key residues (e.g., Phe120 in CYP3A4) contributing to variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.